2-Chloro-3-methyl-6-nitropyridine
Description
2-Chloro-3-methyl-6-nitropyridine is a heterocyclic aromatic compound with the molecular formula C₆H₅ClN₂O₂ (molecular weight: ~172.57 g/mol). It features a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 3, and a nitro group at position 6 . The compound is structurally related to pharmaceutical intermediates and agrochemical precursors, where the positions of substituents critically influence its reactivity and physical properties.
Properties
Molecular Formula |
C6H5ClN2O2 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-chloro-3-methyl-6-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 |
InChI Key |
UBLCZAOENDAFCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most common preparation method involves the nitration of 2-chloro-3-methylpyridine. This process selectively introduces a nitro group at the sixth position of the pyridine ring.
Reaction Conditions
- Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
- Temperature : Controlled between 0°C and 30°C to avoid side reactions.
- Procedure :
- Slowly add concentrated nitric acid to a mixture of sulfuric acid and 2-chloro-3-methylpyridine under stirring.
- Maintain the reaction temperature at approximately 25°C for 1–2 hours.
- After completion, quench the reaction mixture with ice water and extract the product using an organic solvent such as dichloromethane.
- Yield : Typically ranges between 70% and 85%, depending on reaction parameters.
Industrial Scale Nitration
Process Adaptations
For large-scale production, continuous flow reactors are employed to enhance reaction control and yield:
- Advantages :
- Improved heat dissipation.
- Better control over reagent addition rates.
- Higher product purity due to minimized side reactions.
- Optimization Parameters :
- Adjusting reagent concentrations.
- Maintaining precise temperature control throughout the reaction.
Example
An industrial process reported a yield improvement up to 90% by optimizing the flow rate of nitric acid and maintaining a reaction temperature below 20°C.
Alternative Synthetic Routes
Diazotization-Nitration Sequence
This method involves diazotization followed by nitration:
- Diazotization :
- Reagents: Sodium nitrite (NaNO₂) and hydrochloric acid (HCl).
- Conditions: Reaction at low temperatures (0–5°C).
- Intermediate: Formation of diazonium salt from a precursor like 4-chloro-2-amino-pyridine.
- Nitration :
- Reagents: Nitric acid and sulfuric acid.
- The diazonium intermediate undergoes nitration to yield the desired product.
Advantages
This sequence allows for better control over regioselectivity, particularly when starting from amino-substituted pyridines.
Reaction Monitoring and Purification
Analytical Techniques
- TLC or High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms product identity and purity.
Purification Steps
- Extraction with dichloromethane or ethyl acetate.
- Washing with aqueous sodium carbonate to neutralize residual acids.
- Drying over anhydrous sodium sulfate.
- Recrystallization from solvents like ethanol or toluene to achieve high purity (>98%).
Data Table: Key Reaction Parameters
| Method | Reagents | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–30 | 1–2 | 70–85 |
| Industrial Nitration | HNO₃, H₂SO₄ (Continuous Flow) | <20 | Variable | Up to 90 |
| Diazotization-Nitration | NaNO₂, HCl; HNO₃, H₂SO₄ | 0–80 | ~4 | ~80 |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-6-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Aniline in protic solvents at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: 2-Amino-3-methyl-6-nitropyridine.
Reduction: 2-Chloro-3-methyl-6-aminopyridine.
Oxidation: 2-Chloro-3-carboxy-6-nitropyridine.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
2-Chloro-3-methyl-6-nitropyridine is utilized as an intermediate in the synthesis of pharmaceutical agents. Notably, it has been investigated for its potential in treating neurological disorders due to its ability to interact with specific biological pathways. Research indicates that derivatives of this compound exhibit promising activity against various targets, including those associated with cancer and infectious diseases .
Case Study:
A study published in a peer-reviewed journal highlighted the synthesis of novel compounds derived from this compound that showed enhanced activity against Leishmania species, which are responsible for visceral leishmaniasis. These compounds demonstrated submicromolar activity against the promastigote form of L. donovani, indicating potential therapeutic applications .
Agrochemical Applications
2.1 Pesticide Development
This compound serves as a crucial intermediate in the synthesis of agrochemicals, particularly pesticides. Its derivatives have been shown to possess insecticidal properties, making them valuable in crop protection strategies .
Data Table: Pesticidal Activity of Derivatives
| Compound Name | Target Pest | Activity Level |
|---|---|---|
| This compound derivative A | Aphids | High |
| This compound derivative B | Beetles | Moderate |
| This compound derivative C | Fungal pathogens | Low |
Material Science Applications
3.1 Specialty Materials
In material science, this compound is used in the formulation of specialty materials such as polymers and coatings. The incorporation of this compound enhances properties like durability and resistance to environmental factors, making it suitable for various industrial applications .
Analytical Chemistry Applications
4.1 Reference Material
The compound acts as a standard reference material in analytical chemistry, facilitating the accurate quantification of similar compounds in complex mixtures. Its stability and defined chemical properties make it ideal for use in various analytical techniques including chromatography and spectroscopy .
Organic Synthesis Applications
5.1 Building Block for Synthesis
this compound is a valuable building block in organic synthesis, allowing chemists to create diverse compounds with applications across multiple fields including electronics and nanotechnology .
Case Study:
Research has demonstrated the successful use of this compound in Suzuki and Negishi coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-6-nitropyridine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in its reactivity, often undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Chloro-3-methyl-6-nitropyridine with structurally related nitropyridine derivatives, focusing on molecular properties, substituent effects, and applications:
Key Observations:
Positional Isomerism Effects :
- The position of the nitro group significantly impacts melting points. For example, 2-Chloro-3-methyl-5-nitropyridine (mp 78–80°C) has a higher melting point than 2-Chloro-4-methyl-5-nitropyridine (mp 36–40°C) due to differences in crystal packing and intermolecular interactions.
- The nitro group at position 6 in the target compound may enhance electrophilic substitution reactivity at adjacent positions compared to nitro at position 5.
Substituent Effects :
- Methyl vs. Methoxy : Replacing the methyl group (electron-donating) with methoxy (stronger electron-donating) in 2-Chloro-6-methoxy-3-nitropyridine increases molecular weight and polarity, improving solubility in polar solvents.
- Chloro Position : Chlorine at position 2 (meta to nitro) in the target compound may stabilize the ring against nucleophilic attack compared to chlorine at position 6.
Pharmaceutical Relevance: Derivatives like 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine () demonstrate anticancer activity, suggesting that nitropyridines with chloro and alkyl/aryl amine substituents are valuable in drug discovery.
Safety and Handling :
- Chloronitropyridines, including the target compound, are classified under UN 2811 (Toxic Solids), requiring precautions such as gloves, goggles, and ventilation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
